Maytansinol butyrate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Maytansinolbutyrat kann durch die Acylierung von Maytansinol synthetisiert werden. Die Acylierungsreaktion beinhaltet typischerweise die Verwendung von Acylierungsmitteln wie Buttersäureanhydrid oder Buttersäurechlorid in Gegenwart einer Base wie Triethylamin . Die Reaktion wird in einem Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt . Die Reaktionsbedingungen, einschließlich der Wahl des Acylierungsmittels, der Base und des Lösungsmittels, können die Ausbeute und Reinheit des Endprodukts erheblich beeinflussen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Maytansinolbutyrat beinhaltet die Skalierung der Synthesewege und die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren . Das Verfahren umfasst typischerweise Schritte wie die Reduktion von C3-Estern von Maytansinol unter Verwendung von Aluminium-basierten Hydridreduktionsmitteln, gefolgt von einer Acylierung . Die Verwendung effizienter Kupplungsmittel und Lösungsmittel sowie die kontrollierte Reaktionszeiten und -temperaturen sind für die Produktion im industriellen Maßstab entscheidend .

Analyse Chemischer Reaktionen

Esterification at the C3 Hydroxy Group

The C3 hydroxy group of maytansinol undergoes esterification with butyric acid derivatives to form maytansinol butyrate. This reaction is critical for enhancing the compound’s lipophilicity and biological activity.

Reaction Conditions and Outcomes

-

Acylating Agents : Aliphatic acyl chlorides (e.g., butyryl chloride) or aromatic acyl chlorides (e.g., benzoyl chloride) are used.

-

Catalysts : Triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) facilitate the reaction by activating the acyl chloride.

-

Solvents : Acetonitrile (ACN) or dimethylformamide (DMF) are employed under anhydrous conditions.

| Acylating Agent | Reaction Temperature | Key Product(s) | Yield (%) |

|---|---|---|---|

| Butyryl chloride | 0°C to 25°C | C3-butyrate (4c ) | 65–75 |

| Benzoyl chloride | -20°C | C3-benzoylated (4a ) | 25 |

Key Observations :

-

Lower temperatures (-20°C) reduce side reactions but yield less product .

-

Excess acylating agents shift product distribution toward dehydrated derivatives (e.g., 5a –c ) or oxazinanone-acylated products (e.g., 6a , 7a ) .

Side Reactions: Dehydration and Oxazinanone Modifications

Under specific conditions, maytansinol undergoes unintended structural changes:

Dehydration at C8-C9

-

Mechanism : Elimination of the C9 hydroxy group forms a double bond between C8 and C9.

-

Triggers : Prolonged reaction times (>12 hours) or elevated temperatures.

| Derivative | Structural Change | Impact on Tubulin Binding |

|---|---|---|

| 3 | C8=C9 bond + C3 ester | Moderate inhibition |

| 5a | C8=C9 bond + C3 benzoylation | Weak inhibition |

Biochemical Impact : Loss of the C9 hydroxy group reduces hydrogen bonding to Gly100, decreasing tubulin-binding affinity .

Oxazinanone Acylation

-

Mechanism : Acylation of the oxazinanone nitrogen occurs with excess acyl chloride.

-

Example : Compound 6a (N-benzoylated) shows no tubulin polymerization inhibition, highlighting the importance of the oxazinanone’s integrity .

Optimization of Coupling Reagents

The choice of coupling agents significantly affects reaction efficiency and purity:

| Reagent | Reaction Time (h) | Purity (%) | By-Product Formation |

|---|---|---|---|

| DCC/DMAP | 3–4 | 60–70 | High (DCU) |

| EDC/DMAP | 18–24 | 85–90 | Low |

Key Insight : EDC minimizes by-products (e.g., dicyclohexylurea) compared to DCC, though it requires longer reaction times .

Structural Characterization

NMR spectroscopy confirmed successful modifications:

Diagnostic NMR Shifts

| Proton | Maytansinol (δ ppm) | C3-Butyrate (4c ) (δ ppm) | Dehydrated Derivative (3 ) (δ ppm) |

|---|---|---|---|

| H-3 | 3.34 | 5.02 | 5.04–4.85 |

| H-8 | 1.41–1.91 | 4.43 | 5.02–4.96 |

| NH | 6.42 | 8.03 | – |

Note : The disappearance of the NH signal in 3 and 5a –c confirms oxazinanone acylation .

Impact of Structural Modifications on Biological Activity

While the C3 esterification (e.g., butyrate) preserves tubulin-binding affinity, dehydration at C8-C9 or oxazinanone acylation diminishes potency:

| Derivative | Tubulin IC₅₀ (nM) | Cytotoxicity (A549 cells, IC₅₀) |

|---|---|---|

| Maytansine | 8.2 | 0.4 nM |

| 4c | 9.1 | 0.6 nM |

| 5a | 120 | 12 nM |

Crystallographic Validation : X-ray structures confirm that C3 esters maintain hydrogen bonds to Val181 and Asn102, while dehydrated derivatives lose critical interactions with Gly100 .

Wissenschaftliche Forschungsanwendungen

Maytansinol butyrate is a synthetic derivative of maytansinol, modified by the addition of a butyrate group, and is being explored for its potential in cancer therapy research. Maytansinol itself is derived from the plant Maytenus serratifolia and is a precursor to maytansinoids, which are known for their ability to bind to tubulin and disrupt microtubule dynamics.

Scientific Research Applications

This compound functions primarily as a microtubule inhibitor, interacting with tubulin and preventing its polymerization, which leads to cell cycle arrest in cancer cells. This mechanism is similar to that of other microtubule-targeting agents like paclitaxel and vincristine.

Potential Applications:

- Cancer Therapy Research this compound and its derivatives induce apoptosis in cancer cells by disrupting microtubule function. It has shown promise in killing cancer cells in laboratory studies and animal models.

- Combination Cancer Therapy Maytansinol enhances the effect of radiation in both Drosophila and human cancer cells . Combination therapy, where two or more agents are applied, is more effective than single therapies for combating cancer .

Selectivity and Efficacy

Butyrate, a short-chain fatty acid produced by bacteria in the colon, has anticancer activities . It can inhibit histone deacetylases (HDACs), inactivating oncogenic signaling pathways in cancerous cells, such as the MAPK1 and SMAD3 pathways . Butyrate also acts as a ligand for G protein-coupled receptor 109a (GPR109a) in cancerous cells, regulating tumor growth . Maytansinol enhances the effect of radiation in both Drosophila and human cancer cells . The effect of maytansinol is p53 dependent in Drosophila cells and human cancer cells .

Maytansinol Derivatives in Targeted Cancer Therapies

Maytansinoids have shown promise in targeted cancer therapies due to their ability to bind to tubulin and disrupt microtubule dynamics. Antibody-drug conjugates (ADCs) enhance cancer cell-killing activity through conjugation to potent cytotoxic payloads . Intracellular release of active maytansinoid can occur via proteolysis of the antibody moiety or reduction of a disulfide bond .

Impact on Gut Microbiota and Immune Response

Restoration of gut microbial butyrate enhances CD8+ T cell cytotoxicity via GPR109A/HOPX, inhibiting gastric cancer carcinogenesis .

Examples of Maytansinoid Use

| Compound | Structure Type | Mechanism of Action | Clinical Use |

|---|---|---|---|

| Maytansinol | Natural product | Microtubule inhibition | Research |

| Maytansine | Semi-synthetic | Microtubule inhibition | Cancer therapy |

| Paclitaxel | Natural product | Microtubule stabilization | Breast and ovarian cancers |

| Vincristine | Natural product | Microtubule inhibition | Leukemias and lymphomas |

Wirkmechanismus

Maytansinol butyrate exerts its effects by binding to tubulin, a protein that is essential for microtubule assembly . By inhibiting microtubule assembly, this compound disrupts cell division, leading to cell death . This mechanism is similar to that of other antimitotic agents such as the Vinca alkaloids . The molecular targets and pathways involved include the tubulin-microtubule system and associated regulatory proteins .

Vergleich Mit ähnlichen Verbindungen

Maytansinolbutyrat gehört zur Familie der Maytansinoide, die Verbindungen wie Maytansin, Ansamitocin P-3 und Ansamitocin P-4 umfasst . Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihren chemischen Strukturen und Zytotoxizitätsgraden . So sind Maytansin und Ansamitocin P-3 hochzytotoxisch, während Maytansinol selbst keine nennenswerte zytotoxische Aktivität aufweist . Die einzigartigen strukturellen Merkmale von Maytansinolbutyrat, wie die Buttersäureestergruppe, tragen zu seiner besonderen biologischen Aktivität und seinen potenziellen therapeutischen Anwendungen bei .

Biologische Aktivität

Maytansinol butyrate is a derivative of maytansine, a potent antitumor agent known for its ability to inhibit tubulin polymerization. This compound has garnered attention in cancer research due to its promising biological activity against various cancer cell lines and its potential application in targeted therapies, particularly in antibody-drug conjugates (ADCs).

This compound has the molecular formula and is characterized by its lipophilic nature, which enhances its cellular uptake and bioavailability. The compound is structurally related to maytansine, which has been extensively studied for its cytotoxic properties.

The primary mechanism of action for this compound involves the inhibition of microtubule assembly. By binding to tubulin, it disrupts the normal function of the mitotic spindle during cell division, leading to apoptosis in rapidly dividing cancer cells. This mechanism is similar to that of other microtubule-targeting agents like paclitaxel and vincristine.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and leukemia (K562) cell lines.

- IC50 Values : The IC50 values for this compound range from 10 nM to 60 nM, demonstrating potent activity comparable to other established chemotherapeutics .

In Vivo Studies

In preclinical animal models, this compound has demonstrated substantial antitumor effects:

- Xenograft Models : In studies involving xenograft models of human tumors, treatment with this compound resulted in significant tumor regression and improved survival rates compared to control groups .

- Combination Therapies : When used in combination with other chemotherapeutic agents, such as idarubicin and cytarabine, this compound enhanced the overall antitumor efficacy, indicating potential for synergistic effects .

Case Studies

- Case Study on Breast Cancer : A study involving MCF-7 breast cancer cells treated with this compound showed a marked increase in apoptosis markers compared to untreated controls. The combination with trastuzumab further enhanced the apoptotic response.

- Leukemia Treatment : In K562 leukemia models, this compound combined with rhPDCD5 protein significantly increased apoptosis rates and reduced tumor burden, suggesting its role as a promising agent in leukemia therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilicity:

- Absorption : Rapid absorption following intravenous administration.

- Distribution : High tissue penetration observed in tumor models.

- Elimination : Primarily metabolized by the liver with renal excretion of metabolites.

Safety and Toxicity

While this compound exhibits potent antitumor activity, safety profiles are critical:

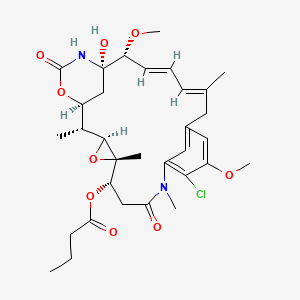

Eigenschaften

IUPAC Name |

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43ClN2O9/c1-8-10-27(37)43-25-16-26(36)35(5)21-14-20(15-22(40-6)28(21)33)13-18(2)11-9-12-24(41-7)32(39)17-23(42-30(38)34-32)19(3)29-31(25,4)44-29/h9,11-12,14-15,19,23-25,29,39H,8,10,13,16-17H2,1-7H3,(H,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKHTIAFMSHJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43ClN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66547-09-9 | |

| Record name | 2'-De(acetylmethylamino)-2'-methylmaytansine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Maytansinol butyrate and how does it exert its antitumor effects?

A1: this compound primarily targets tubulin, a protein crucial for microtubule formation. [] Microtubules are essential for various cellular processes, including cell division (mitosis). By binding to tubulin at a site distinct from other antimitotic agents like Vinblastine, this compound disrupts microtubule assembly and dynamics, ultimately leading to mitotic arrest and cell death. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they do mention its chemical modifications and derivatives. For example, the synthesis of 3-epimaytansinoids from this compound is described, suggesting a complex structure with multiple modifiable sites. [] To obtain the precise molecular formula and weight, consult chemical databases or the original research articles describing its isolation and characterization.

Q3: How do structural modifications of this compound impact its activity?

A4: Research indicates that even minor structural changes in this compound can significantly affect its biological activity. For example, hydroxylation at the C15, C26, or acyl moiety at the C3 position significantly reduces antitubulin activity, while demethylation at the -NCH3 group on C18 has a milder effect. [] This highlights the importance of the specific stereochemistry and functional groups present in the this compound molecule for its interaction with tubulin and its antitumor effects.

Q4: Have any analogs of this compound been synthesized and what are their characteristics?

A5: Yes, several semi-synthetic this compound analogs, particularly those with variations in the acyl group at the C3 position, have been synthesized and evaluated. [] Some analogs with straight-chain aliphatic acyl, cycloalkanecarbonyl, or phenylacetyl groups at C3, and those with 2-(N-acetyl-N-methyl)aminohexanoyl or (2-(N-acetyl-N-methyl)aminophenylpropionyl groups showed potent antitumor activity comparable to this compound. Notably, a phenylglycinate analog demonstrated a broader effective dose range against B16 melanoma and P388 leukemia in mice than this compound itself. []

Q5: Are there any natural compounds that share structural similarities with this compound and exhibit similar biological activity?

A6: Yes, Rhizoxin, a macrolide antibiotic, shares some structural similarities with this compound and also exhibits potent antitumor activity by inhibiting tubulin polymerization. [, , ] Interestingly, studies with Rhizoxin-resistant mutants of Aspergillus nidulans, which have a single amino acid alteration in their β-tubulin gene, show cross-resistance to this compound, suggesting that these compounds share a similar binding site on tubulin. [, ]

Q6: What is the origin of the "glycolate" unit incorporated into the structure of this compound during its biosynthesis?

A7: Research using isotope-labeled precursors indicates that the "glycolate" unit in this compound originates from 1,3-bisphosphoglycerate, not from hydroxypyruvate or TCA cycle intermediates. [] The C-1 of 1,3-bisphosphoglycerate becomes the thioester carbonyl group (and subsequently C-1 of the "glycolate" unit), while its C-3 is lost during Claisen condensation on the polyketide synthase (PKS) involved in its biosynthesis. []

Q7: What are the potential applications of this compound in medicine?

A9: Given its potent antitumor activity, this compound holds significant promise as a lead compound for developing novel anticancer therapeutics. [, , , ] Its ability to target tubulin and disrupt microtubule dynamics makes it an attractive candidate for targeting rapidly dividing cancer cells. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.